L-Alanyl-L-prolylglycyl-L-proline

Description

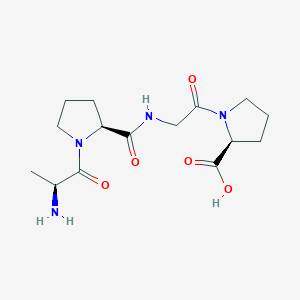

Structure

2D Structure

3D Structure

Properties

CAS No. |

160489-02-1 |

|---|---|

Molecular Formula |

C15H24N4O5 |

Molecular Weight |

340.37 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H24N4O5/c1-9(16)14(22)19-7-2-4-10(19)13(21)17-8-12(20)18-6-3-5-11(18)15(23)24/h9-11H,2-8,16H2,1H3,(H,17,21)(H,23,24)/t9-,10-,11-/m0/s1 |

InChI Key |

KVKHMUQDQMCYLX-DCAQKATOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)N |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for L Alanyl L Prolylglycyl L Proline

Peptide Synthesis Strategies for Tetrapeptides

The synthesis of a tetrapeptide like Ala-Pro-Gly-Pro is a well-established process in peptide chemistry. The primary challenge lies in managing protecting groups and preventing side reactions, particularly racemization and the formation of byproducts associated with specific amino acid sequences.

Solid-Phase Peptide Synthesis (SPPS) Protocols for L-Alanyl-L-prolylglycyl-L-proline

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for producing peptides. csic.esluxembourg-bio.com The process involves assembling the peptide chain stepwise while one end is covalently anchored to an insoluble polymeric support (resin). beilstein-journals.orgnih.gov This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing. nih.gov

The general cycle for SPPS involves:

Attachment of the C-terminal amino acid (L-proline) to the resin.

Removal of the temporary Nα-protecting group.

Coupling of the next Nα-protected amino acid (Glycine) using an activating agent.

Repetition of the deprotection and coupling steps until the full peptide sequence (Ala-Pro-Gly-Pro) is assembled.

Cleavage of the completed peptide from the resin and simultaneous removal of any permanent side-chain protecting groups. beilstein-journals.orgbiosynth.com

The choice of resin is critical for a successful synthesis, particularly for sequences ending in proline. The C-terminal Proline residue makes the peptide susceptible to diketopiperazine (DKP) formation, a major side reaction. nih.gov This occurs when the deprotected N-terminal amine of the second amino acid (Glycine) attacks the ester linkage of the first amino acid (Proline) to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. nih.govacs.org

To mitigate DKP formation, several strategies related to resin selection are employed:

Sterically Hindered Resins: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for synthesizing peptides with C-terminal proline. google.com Its steric bulk physically hinders the intramolecular cyclization required for DKP formation. google.com Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which allows for the synthesis of fully protected peptide fragments if needed.

Wang Resin: While susceptible to DKP formation, Wang resin can be used, sometimes to alleviate other issues that may arise with 2-CTC resin in the synthesis of longer peptides. google.combiotage.com Using pre-loaded Fmoc-Pro-Wang resin is a common approach.

Low-Loading Resins: Utilizing resins with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) can help minimize intermolecular aggregation of peptide chains, which is particularly important for longer or more complex peptides. peptide.com For a tetrapeptide, a standard loading (0.5 to 1.2 mmol/g) is generally acceptable, but lower loading can improve outcomes. peptide.com

Table 1: Comparison of Resins for this compound Synthesis

| Resin Type | Key Advantage | Consideration | Cleavage Condition |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) | Minimizes diketopiperazine (DKP) formation due to steric hindrance. google.com | Best suited for short to medium peptides. google.com | Mild acid (e.g., 1-3% TFA) |

| Wang Resin | Commonly used for C-terminal acids; can be an alternative to 2-CTC. google.combiotage.com | Higher risk of DKP formation; racemization can occur during initial amino acid loading. biotage.com | Strong acid (e.g., 95% TFA) |

The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid. The choice of coupling reagent significantly impacts reaction speed, efficiency, and the suppression of side reactions like racemization. uni-kiel.de

For the Ala-Pro-Gly-Pro sequence, the couplings are generally straightforward, although the Pro-Gly linkage can sometimes be slow. Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and economical. uni-kiel.depeptide.com They are almost always used with an additive, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure, to increase efficiency and minimize racemization. uni-kiel.demerckmillipore.com

Onium Salts (Aminium/Uronium and Phosphonium): These reagents are generally more efficient and lead to faster reaction times with less racemization than carbodiimides. peptide.commerckmillipore.com

Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. HATU is particularly effective for difficult couplings and is known to react faster with less epimerization. peptide.comacs.org

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective. peptide.com

Table 2: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DIC, DCC, EDC | Cost-effective; used with additives (e.g., HOBt, Oxyma) to reduce racemization. uni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly efficient, fast reaction times, low racemization. peptide.commerckmillipore.com HATU is superior for difficult couplings. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Very effective, particularly for hindered couplings; avoids a specific side reaction (guanidinylation) possible with aminium salts. peptide.commerckmillipore.com |

To ensure the orderly assembly of the peptide chain, reactive functional groups on the amino acids must be temporarily blocked with protecting groups (PGs). nih.gov The synthesis of Ala-Pro-Gly-Pro does not require side-chain protection as none of these amino acids have reactive side chains. The primary focus is on the protection of the α-amino group.

The two predominant orthogonal protection strategies are Fmoc/tBu and Boc/Bzl. csic.esbiosynth.com

Fmoc/tBu Strategy: This is the most common approach today. The Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.com At each step of the synthesis, the Fmoc group is removed with a mild base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF). csic.esluxembourg-bio.com The final cleavage from the resin is performed with a strong acid, such as trifluoroacetic acid (TFA), which is compatible with the acid-labile linkers often used (e.g., Wang, Rink Amide). peptide.com

Boc/Bzl Strategy: In this older strategy, the Nα-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group. The Boc group is removed at each step with a moderately strong acid like TFA. peptide.com The final cleavage from the resin requires a very strong acid, such as anhydrous hydrogen fluoride (HF). peptide.com

For Ala-Pro-Gly-Pro synthesis using the standard Fmoc strategy, Fmoc-Ala-OH, Fmoc-Pro-OH, and Fmoc-Gly-OH would be used sequentially after the initial Fmoc-Pro is attached to the resin.

Table 3: Protecting Group Strategies

| Strategy | Nα-Protecting Group | Deprotection Reagent | Final Cleavage Reagent | Key Feature |

|---|---|---|---|---|

| Fmoc/tBu | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) csic.es | Strong Acid (e.g., TFA) peptide.com | Milder overall conditions; most widely used. csic.es |

| Boc/Bzl | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA in DCM) peptide.com | Very Strong Acid (e.g., HF) peptide.com | Can be better for some "difficult sequences" prone to aggregation. luxembourg-bio.com |

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, predates solid-phase methods. While more labor-intensive due to the need for purification after each step, it remains valuable for large-scale synthesis and for certain sequences that are difficult to prepare on a solid support. nih.gov

A common strategy for synthesizing a tetrapeptide like Ala-Pro-Gly-Pro in solution is through fragment condensation . This involves synthesizing smaller peptide fragments (dipeptides) and then coupling them together. This approach can reduce the number of steps and minimize potential side reactions that accumulate during a long stepwise synthesis.

A potential fragment condensation route for Ala-Pro-Gly-Pro:

Synthesis of Fragment 1 (Ala-Pro): N-terminally protected Alanine (B10760859) (e.g., Boc-Ala-OH) is coupled with C-terminally protected Proline (e.g., H-Pro-OMe) using a coupling agent like DCC or EDC.

Synthesis of Fragment 2 (Gly-Pro): N-terminally protected Glycine (B1666218) (e.g., Boc-Gly-OH) is coupled with C-terminally protected Proline (e.g., H-Pro-OBn).

Fragment Coupling: The C-terminal protecting group of the Ala-Pro fragment is removed (e.g., saponification of the methyl ester), and the N-terminal protecting group of the Gly-Pro fragment is removed (e.g., hydrogenolysis of the Boc group). The two resulting dipeptide fragments are then coupled to form the protected tetrapeptide (Boc-Ala-Pro-Gly-Pro-OBn).

Final Deprotection: All remaining protecting groups are removed to yield the final product, this compound.

This method requires careful control of reaction conditions to avoid racemization at the C-terminal residue of the acylating fragment (in this case, the Proline of the Ala-Pro fragment).

Enzymatic Synthesis Routes and Biocatalytic Production of this compound

Enzymatic peptide synthesis is an emerging green chemistry alternative to traditional chemical methods. It is performed under mild, aqueous conditions, which minimizes the need for protecting groups and reduces racemization. The use of enzymes like proteases or engineered ligases can offer high stereo- and regioselectivity.

For this compound, a potential biocatalytic approach could involve:

Kinetically Controlled Synthesis: Using a protease enzyme in reverse, where an amino acid ester (the acyl donor) is coupled with an amino acid amide or free amino acid (the nucleophile).

Proline-Specific Enzymes: Research has shown that Proline-specific endopeptidases (PSEs) can be used as catalysts in peptide synthesis. nih.gov In the enzyme's S1 substrate-binding position, proline is highly favored, but alanine is also accepted, suggesting that a PSE could potentially catalyze the formation of the Ala-Pro bond. nih.gov

Peptide Ligases: Genetically engineered enzymes, sometimes called peptide ligases, can be designed to specifically catalyze the formation of a desired peptide bond with high efficiency. A mutant of PSE where the catalytic serine is replaced by cysteine has shown dramatically increased peptide ligase activity. nih.gov

While a fully enzymatic, one-pot synthesis of Ala-Pro-Gly-Pro is not yet a standard industrial process, chemoenzymatic strategies are feasible. For instance, a recombinant Cbz-ase enzyme can be used for the deprotection of a Cbz-protected proline or alanine residue under mild conditions, which could be integrated into a solution-phase synthesis workflow. rsc.org The development of specific biocatalysts for tetrapeptide production remains an active area of research.

Advanced Purification Techniques for Synthetic this compound

Following the synthesis of this compound, which typically results in a crude mixture containing the desired peptide along with byproducts, advanced purification techniques are essential to achieve high purity. lcms.cz The primary methods employed for the purification of synthetic peptides like this tetrapeptide are chromatographic techniques that separate molecules based on their physicochemical properties. americanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of synthetic peptides. nih.govspringernature.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating them based on their hydrophobicity. americanpeptidesociety.orgbachem.com

For this compound, a typical RP-HPLC protocol involves a stationary phase, such as silica modified with C18 alkyl chains, and a mobile phase consisting of a gradient of an aqueous solvent and an organic solvent. americanpeptidesociety.orgbachem.com Trifluoroacetic acid (TFA) is a frequently used ion-pairing agent in the mobile phase; it protonates the peptide's functional groups to enhance separation and improve peak shape. lcms.cz The peptide is injected into the column and as the concentration of the organic solvent (commonly acetonitrile) increases, the peptide desorbs from the stationary phase and elutes. bachem.com Detection is typically performed using UV absorbance at 210–220 nm, which corresponds to the peptide bonds. bachem.com

The purity of the collected fractions is then assessed by analytical HPLC. Fractions meeting the desired purity level (often >95%) are pooled and lyophilized to obtain the final, purified peptide powder.

Table 1: Illustrative Analytical RP-HPLC Parameters for Purity Assessment

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 4.6 x 100 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 50% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Retention Time | ~7.5 min (dependent on exact system) |

Preparative Chromatography: When larger quantities of purified this compound are needed, the principles of analytical HPLC are scaled up to preparative chromatography. waters.com This involves using larger columns (e.g., 20 mm diameter or more) and higher flow rates to accommodate sample loads of milligrams to grams. chromatographyonline.comhplc.eu The goal is to isolate the target peptide from impurities generated during synthesis. springernature.com A focused or shallow gradient is often employed in the region where the peptide elutes to maximize resolution from closely related impurities. waters.com Fraction collection is triggered by the UV detector signal, and mass spectrometry can be coupled to the system to confirm that the correct peak is being collected. chromatographyonline.comteledynelabs.com

Crystallization Methods: Crystallization is a non-chromatographic purification technique that can yield peptides of very high purity. It is also a critical step for determining the three-dimensional structure of the peptide via X-ray diffraction. americanpeptidesociety.org However, crystallizing short, flexible peptides like this compound can be challenging. americanpeptidesociety.org Common techniques include vapor diffusion (both hanging and sitting drop methods) and microbatch crystallization. americanpeptidesociety.org These methods involve slowly increasing the peptide concentration in the presence of a precipitant, which encourages the formation of a highly ordered crystal lattice. americanpeptidesociety.org Screening a wide array of conditions (e.g., pH, temperature, different precipitants) is often necessary to find the optimal conditions for crystal growth. approcess.com The incorporation of cyclic peptides has also been explored as a strategy to facilitate the crystallization of target proteins and peptides. nih.gov

Conformational and Structural Elucidation of L Alanyl L Prolylglycyl L Proline

X-ray Crystallography and Solid-State Characterization of L-Alanyl-L-prolylglycyl-L-proline

These studies reveal a backbone RMSD of 0.02 Å when compared to the X-ray structure of APG at 100 K, indicating a high degree of accuracy. acs.org The proline ring in such structures is often observed to have a split occupancy between two conformers. nih.gov This conformational heterogeneity is a key feature of proline-containing peptides.

Detailed structural parameters, including torsion angles and internuclear distances, have been measured for APG and provide a strong basis for understanding the geometry of the Ala-Pro-Gly segment within the larger tetrapeptide.

Table 1: Experimentally Determined Structural Constraints for L-Alanyl-L-prolyl-glycine (APG) from Solid-State NMR

| Parameter | Measured Value |

|---|---|

| ψ (Ala) | -173° |

| ψ (Pro) | 155° |

| Cα(Ala) - C'(Ala) distance | 1.53 Å |

| C'(Ala) - N(Pro) distance | 1.34 Å |

| N(Pro) - Cα(Pro) distance | 1.47 Å |

| Cα(Pro) - C'(Pro) distance | 1.52 Å |

| C'(Pro) - N(Gly) distance | 1.33 Å |

Data sourced from a high-resolution solid-state NMR study on L-Alanyl-L-prolyl-glycine. nih.govnih.gov

Furthermore, studies on model peptides like d-Ala-l-Pro-Gly-d-Ala highlight that the Pro-Gly sequence has an intrinsic propensity to form β-hairpin turns, a common secondary structural motif in proteins. acs.orgacs.orgnih.gov This tendency is particularly pronounced in aqueous environments. acs.orgacs.orgnih.gov The alanine (B10760859) residues in such a tetrapeptide partially stabilize this loop structure. acs.orgacs.org

Impact of Environmental Factors on this compound Conformation

The conformation of peptides, especially those containing flexible residues and ionizable groups, is highly sensitive to environmental conditions such as pH and solvent polarity.

pH-Dependent Conformational Changes:

The ionization state of the terminal amino and carboxyl groups, as well as any acidic or basic side chains, is dictated by the pH of the solution. These changes in charge distribution can lead to significant alterations in the peptide's conformation by modifying electrostatic interactions and hydrogen bonding patterns. For instance, studies on homopolypeptides like poly-L-glutamic acid (PGA) and poly-L-lysine (PLL) demonstrate a clear pH-dependent transition between random coil and α-helical secondary structures. acs.org While this compound is too short to form stable α-helices, the principle of pH-induced conformational changes remains relevant.

In proline-containing peptides, pH can influence the cis-trans isomerization of the peptide bond preceding the proline residue. nih.gov The protonation state of neighboring residues can affect the electronic environment of the prolyl-peptide bond, thereby altering the energy barrier for isomerization. For example, the protonation of a nearby amino group can stabilize a trans conformation more than a cis one. nih.gov

Table 2: pH-Dependent Conformational Preferences in Proline-Containing Peptides

| Condition | Predominant Conformation | Observed Effect |

|---|---|---|

| Low pH | Protonated N-terminus | Can influence cis/trans isomerism of the Ala-Pro bond |

| Neutral pH | Zwitterionic form | Balances electrostatic interactions |

This table is a generalized representation based on principles of peptide chemistry and studies on various proline-containing peptides. acs.orgnih.govnih.gov

Impact of Solvent Polarity:

The polarity of the solvent plays a crucial role in dictating the conformational preferences of a peptide. In polar solvents like water, peptides tend to adopt conformations that expose hydrophilic residues to the solvent while burying hydrophobic residues. Conversely, in non-polar environments, the peptide may fold to favor intramolecular hydrogen bonds over interactions with the solvent. rsc.org

Molecular dynamics simulations have shown that proline itself can form ordered supramolecular assemblies in concentrated aqueous solutions. nih.gov This property of proline could influence the conformational dynamics of the entire this compound peptide in aqueous environments.

Biochemical Pathways and Molecular Interactions of L Alanyl L Prolylglycyl L Proline

Natural Occurrence and Biosynthesis Mechanisms

While direct identification of L-Alanyl-L-prolylglycyl-L-proline in biological systems is not prominently documented, the presence of its constituent dipeptides, such as Prolyl-Glycine (Pro-Gly), has been confirmed in human blood following the ingestion of certain protein hydrolysates. acs.orgisnff-jfb.com This suggests that larger peptides containing these sequences can be broken down and absorbed, and that similar tetrapeptides could potentially be identified with targeted analytical methods.

The identification of peptides in biological samples often involves techniques like size-exclusion chromatography and reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS). isnff-jfb.com For instance, the dipeptide Pro-Gly has been successfully identified and quantified in human plasma after the ingestion of elastin hydrolysate. acs.org In cell culture models, such as normal human dermal fibroblasts (NHDF), the effects of constituent dipeptides have been observed. For example, Pro-Gly has been shown to enhance elastin synthesis in these cells. acs.orgfrontiersin.org The presence of the repeating motif Val-Gly-Val-Ala-Pro-Gly in elastin suggests that enzymatic digestion of such proteins could potentially yield the tetrapeptide of interest. acs.org

The synthesis of peptides like this compound in biological systems is a complex process. The formation of the peptide bonds between the amino acids is a fundamental process in protein synthesis. In a laboratory setting, the synthesis of the dipeptide L-alanyl-L-proline can be achieved through classical peptide synthesis methods, which involve the coupling of protected amino acid derivatives. google.com For example, N-(t-butoxycarbonyl)-L-alanine can be coupled with the benzyl ester of L-proline. google.com

The degradation of peptides is carried out by various proteases and peptidases. The presence of proline residues can confer resistance to proteolytic degradation due to the unique cyclic structure of proline, which can impede enzyme binding. scispace.com The metabolism of proline itself involves enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate (P5C) dehydrogenase, which catalyze the oxidation of proline to glutamate. nih.gov The interconversion of proline and glutamine is also a key metabolic pathway. cabidigitallibrary.org

| Compound | Synthesis Pathway | Degradation Pathway |

| L-Proline | Synthesized from glutamic acid. nih.gov | Oxidized to glutamate via proline dehydrogenase and P5C dehydrogenase. nih.gov |

| L-Alanine | Synthesized from pyruvate. | Converted back to pyruvate. |

| Glycine (B1666218) | Synthesized from serine. | Can be converted to serine, pyruvate, or CO2 and ammonia. |

Molecular Interactions with Biological Macromolecules

The biological activity of a peptide is determined by its interactions with macromolecules such as proteins, enzymes, and receptors. The specific sequence of this compound suggests potential interactions based on the known activities of its smaller fragments.

Peptides containing alanine (B10760859) and proline are known to be involved in enzyme inhibition. For instance, L-alanyl-L-proline is a chemical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like enalapril. google.com ACE is a dipeptidyl exopeptidase that plays a role in blood pressure regulation. google.com The inhibition of human neutrophil elastase (HNE), an enzyme implicated in diabetic ulcers, has been studied using peptides containing the Ala-Ala-Pro-Val sequence. nih.gov This suggests that peptides with similar sequences could have inhibitory effects on certain proteases.

The individual amino acids within the tetrapeptide have known interactions with various receptors. L-proline, for example, can act as a weak agonist at strychnine-sensitive glycine receptors and at both NMDA and non-NMDA glutamate receptors in cultured rat dorsal horn neurons. nih.govresearchgate.net It has been shown to elicit an increase in intracellular calcium concentration, which is dependent on calcium entry into the cell. nih.gov Furthermore, peptides containing the Ala-Pro-Gly sequence have been identified in the context of binding to the folate receptor alpha (FRα), a target in cancer therapy. nih.gov

| Compound/Peptide Fragment | Interacting Macromolecule | Type of Interaction |

| L-Alanyl-L-proline | Angiotensin-Converting Enzyme (ACE) | Component of ACE inhibitors. google.com |

| Ala-Ala-Pro-Val | Human Neutrophil Elastase (HNE) | Inhibition. nih.gov |

| L-Proline | Glycine and Glutamate Receptors | Weak agonist. nih.gov |

| Met-His-Thr-Ala-Pro-Gly-Trp-Gly-Tyr-Arg-Leu-Ser | Folate Receptor Alpha (FRα) | Binding. nih.gov |

Intracellular Processing and Trafficking of this compound

The entry of a small peptide like this compound into a cell and its subsequent movement within the intracellular environment would likely involve several key processes.

Cellular Uptake Mechanisms:

The cellular uptake of small peptides can occur through various mechanisms, the specifics of which often depend on the peptide's physicochemical properties and the cell type. For a tetrapeptide such as APGP, potential uptake mechanisms could include:

Peptide Transporters: The cell membrane is equipped with a variety of transporters, some of which are specific to di- and tripeptides. While tetrapeptides are generally less common substrates, some transporters may accommodate them.

Endocytosis: This process involves the cell engulfing the peptide. This can occur through several pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.gov This is a common mechanism for the uptake of larger molecules and some cell-penetrating peptides. mdpi.comnih.govyoutube.com

Direct Penetration: Some peptides, particularly those with specific sequences known as cell-penetrating peptides (CPPs), can directly cross the cell membrane. nih.govnih.gov The sequence of APGP does not align with common CPP motifs, making this a less likely, though not impossible, route.

Fluorescent labeling is a common method used to study the cellular uptake and intracellular distribution of peptides. lifetein.com

Intracellular Trafficking and Fate:

Once inside the cell, the fate of this compound would depend on its stability and interactions with intracellular components.

Cytosolic Diffusion: If released directly into the cytoplasm, the peptide may diffuse throughout the cytosol.

Vesicular Transport: If taken up by endocytosis, the peptide would initially be contained within endosomes. From there, it could be trafficked to other organelles, such as lysosomes for degradation, or it might escape the endosome to enter the cytoplasm.

Enzymatic Degradation: Peptidases within the cytoplasm or in organelles could cleave the peptide bonds of APGP, breaking it down into its constituent amino acids: L-Alanine, L-Proline, and Glycine. The high proline content might confer some resistance to degradation, as proline-containing peptides can be more stable. nih.gov

| Uptake/Trafficking Stage | Potential Mechanisms | Key Cellular Components Involved |

| Cellular Entry | Peptide Transporters, Endocytosis (Macropinocytosis, Clathrin-mediated, Caveolae-mediated), Direct Penetration | Membrane transporters, Clathrin, Caveolin, Plasma membrane lipids |

| Intracellular Movement | Cytosolic Diffusion, Vesicular Transport | Endosomes, Lysosomes, Cytosol |

| Metabolic Fate | Enzymatic Degradation | Peptidases, Proteasomes |

Hypothesized Roles in Cellular Signaling Cascades (Mechanistic Investigations)

While there is no direct evidence for the role of this compound in cellular signaling, its structure as a proline-rich peptide suggests potential interactions with signaling pathways. Proline-rich motifs are known to be important in mediating protein-protein interactions. frontiersin.orgnih.gov

Interaction with Signaling Proteins:

Proline-rich sequences often serve as binding sites for specific protein domains, such as:

SH3 (Src Homology 3) Domains: These domains are found in a wide variety of intracellular signaling proteins and typically bind to proline-rich motifs.

WW Domains: These domains also recognize proline-rich sequences and are involved in various signaling and regulatory processes.

EVH1 (Ena/VASP Homology 1) Domains: These domains bind to proline-rich sequences in proteins that regulate the actin cytoskeleton.

It is conceivable that if APGP were to accumulate in the cytoplasm, it could competitively inhibit the binding of other proline-rich proteins to these domains, thereby modulating their respective signaling pathways.

Modulation of Downstream Pathways:

By interacting with signaling proteins, APGP could hypothetically influence a number of downstream cellular processes. For instance, many signaling pathways involving SH3 domains are related to cell growth, differentiation, and cytoskeletal organization. The synthetic peptide Semax, which contains a Pro-Gly-Pro sequence, is known to have neuroprotective effects and can influence the expression of genes involved in inflammation and neurotransmission following cerebral ischemia. nih.gov

Potential as a Bioactive Peptide:

Many naturally occurring peptides with proline residues have been shown to possess biological activity. For example, the dipeptide Gly-Pro, which is structurally related to a part of the APGP sequence, has demonstrated antifibrotic effects. mdpi.com Similarly, the tripeptide Gly-Pro-Ala has been shown to have protective effects against oxidative stress. nih.govresearchgate.net This suggests that APGP, if present in a biological system, might also exert some form of bioactivity.

| Potential Signaling Interaction | Interacting Protein Domains | Hypothesized Downstream Effect |

| Protein-Protein Interaction | SH3 Domains, WW Domains, EVH1 Domains | Modulation of enzyme activity, protein localization, or complex assembly |

| Pathway Modulation | Pathways involved in cell growth, cytoskeletal dynamics, inflammation | Altered gene expression, changes in cell morphology or motility |

| Bioactive Effects | N/A (direct effect of the peptide) | Antioxidant, anti-inflammatory, or other protective cellular responses |

It is important to reiterate that the roles outlined above are hypothetical and based on the known functions of similar proline-rich peptides. Further experimental research would be necessary to determine the actual biochemical pathways and molecular interactions of this compound.

Advanced Analytical Methodologies for L Alanyl L Prolylglycyl L Proline in Research

Mass Spectrometry (MS) Techniques for Characterization and Quantification

Mass spectrometry is an indispensable tool for the detailed molecular analysis of peptides like L-Alanyl-L-prolylglycyl-L-proline. It allows for precise mass determination, sequence verification, and quantification.

High-resolution mass spectrometry (HRMS) is critical for unequivocally identifying this compound by providing its exact molecular weight. Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) with high accuracy, typically in the parts-per-million (ppm) range. This precision allows for the determination of the elemental composition of the peptide, distinguishing it from other molecules with similar nominal masses.

The theoretical monoisotopic mass of this compound (C₁₆H₂₆N₄O₅) can be calculated, and the experimentally determined mass from an HRMS instrument should closely match this value, confirming the peptide's identity.

Table 1: Theoretical Mass Calculation for this compound

| Atom | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 16 | 12.00000 | 192.00000 |

| Hydrogen (H) | 26 | 1.00783 | 26.20358 |

| Nitrogen (N) | 4 | 14.00307 | 56.01228 |

| Oxygen (O) | 5 | 15.99491 | 79.97455 |

| Total Monoisotopic Mass | | | 354.19041 |

In a typical HRMS analysis, the peptide would be ionized, commonly by electrospray ionization (ESI), to produce protonated molecules such as [M+H]⁺. The high resolving power of the instrument allows for the separation of isotopic peaks, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of this compound. nih.gov In an MS/MS experiment, the precursor ion corresponding to the protonated peptide is selected and then fragmented through collision-induced dissociation (CID) or other fragmentation methods. acs.org The resulting fragment ions are then analyzed to provide sequence information.

The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. The presence of two proline residues in this compound has a significant influence on its fragmentation pattern. Cleavage N-terminal to proline residues is often enhanced, leading to prominent y-ions where proline is the N-terminal residue of the fragment. acs.orgnih.gov

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

| Fragment Ion | Sequence | Theoretical m/z |

|---|---|---|

| b₂ | Ala-Pro | 169.0972 |

| b₃ | Ala-Pro-Gly | 226.1183 |

| y₁ | Pro | 116.0706 |

| y₂ | Gly-Pro | 173.0917 |

The unique fragmentation pattern, with characteristic cleavages related to the proline residues, serves as a fingerprint for the verification of the this compound sequence. acs.orgnih.gov

Quantitative mass spectrometry allows for the measurement of the abundance of this compound in various research samples. This can be achieved through either relative or absolute quantification strategies.

Relative Quantification: This approach compares the amount of the peptide between different samples. Methods like label-free quantification rely on comparing the signal intensities of the peptide's precursor ion across different runs.

Absolute Quantification: For absolute measurement, a known amount of a stable isotope-labeled version of this compound is used as an internal standard. This standard is chemically identical to the target peptide but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). By comparing the signal intensity of the native peptide to that of the internal standard, a precise and accurate concentration can be determined.

Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) are targeted quantitative MS techniques that offer high sensitivity and specificity by monitoring specific precursor-to-fragment ion transitions.

Chromatographic Techniques for this compound Analysis

Chromatography is essential for the separation and purification of this compound from complex mixtures, and for its analysis in conjunction with mass spectrometry. youtube.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for peptide analysis due to its high resolving power and compatibility with mass spectrometry. nih.govyoutube.com In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). youtube.comnih.gov this compound, being a relatively polar peptide, will elute at a specific retention time based on its interaction with the stationary phase. The hydrophobicity of the amino acid side chains determines the retention, with more hydrophobic peptides having longer retention times. capes.gov.br

Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is less common for peptide analysis but can be a valuable alternative for specific separation challenges.

Ion-exchange chromatography (IEX) separates peptides based on their net charge at a given pH. nih.govbio-rad.com The charge of this compound depends on the pH of the mobile phase. At a low pH, the N-terminal amino group will be protonated, giving the peptide a net positive charge, allowing it to bind to a cation-exchange column. phenomenex.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. waters.comtaylorfrancis.com IEX is a powerful tool for purification and can be used orthogonally to RP-HPLC for enhanced separation of complex samples. nih.gov

Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. nih.govwaters.com For a small peptide like this compound, SEC is primarily used for desalting or buffer exchange rather than for high-resolution separation from other peptides of similar size. technosaurus.co.jp Modern SEC columns with smaller particle sizes can, however, provide improved resolution for smaller peptides. waters.com

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis

The analysis of peptides like this compound benefits significantly from high-resolution separation techniques that are amenable to high-throughput formats. Capillary electrophoresis (CE) and microfluidic platforms represent the forefront of such analytical methodologies.

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their electrophoretic mobility in a narrow capillary under the influence of a high-voltage electric field. For peptides such as this compound, CE offers high resolution, minimal sample consumption, and rapid analysis times. springernature.comspringernature.com The separation principle is based on the charge-to-size ratio of the analyte. The presence of the proline and alanine (B10760859) residues, and the terminal amino and carboxyl groups, gives the tetrapeptide specific ionization properties that can be exploited for separation.

Factors influencing CE separation of peptides include the pH of the background electrolyte (BGE), which determines the net charge of the peptide, the BGE composition, and the applied voltage. springernature.com For proline-containing peptides, CE has been successfully used to separate enantiomers (D- and L-proline), highlighting the technique's high resolving power. americanlaboratory.com While specific protocols for this compound are not extensively documented, established methods for similar short peptides can be readily adapted. The technique is particularly valuable for purity assessment and for studying enzymatic cleavage or modification of the peptide, as it can separate the parent peptide from its metabolites with high efficiency.

Microfluidic Platforms , often called "lab-on-a-chip" technology, integrate multiple analytical processes onto a single device. rsc.org These platforms offer unparalleled advantages for high-throughput analysis, including drastic reductions in sample and reagent volumes, faster analysis times, and the potential for parallel processing and automation. nih.gov For the study of this compound, microfluidic devices can be designed to perform a range of operations, from enzymatic assays to binding studies.

Recent developments have seen microfluidic systems used for the analysis of peptide-protein interactions and for screening peptide libraries. nih.gov For instance, a microfluidic system could be used to screen the interaction of this compound with specific enzymes or receptors. The ability to control fluid flow precisely allows for the creation of stable concentration gradients, enabling detailed kinetic studies of peptide activity. scirp.org The analysis of peptides with single amino acid substitutions has been demonstrated on microfluidic platforms, suggesting that the technology is sensitive enough to distinguish between this compound and its analogs. dntb.gov.ua

| Parameter | Capillary Electrophoresis (CE) | Microfluidic Platforms |

| Principle | Separation based on electrophoretic mobility in a capillary. | Miniaturized and integrated fluid manipulation on a chip. |

| Resolution | Very High | High |

| Sample Volume | Nanoliters | Nanoliters to Microliters |

| Throughput | Moderate to High (with array systems) | Very High (parallel channels) |

| Key Applications | Purity analysis, enantiomeric separation, metabolite analysis. | High-throughput screening, kinetic assays, interaction studies. |

Table 1: Comparison of CE and Microfluidic Platforms for Peptide Analysis

Spectrophotometric and Fluorometric Assays for this compound Activity

Spectrophotometric and fluorometric assays are fundamental tools for quantifying the concentration and assessing the biological activity of peptides. These methods rely on the generation of a colored or fluorescent signal that is proportional to the amount of peptide present or the extent of a specific reaction.

Spectrophotometric Assays for peptides often involve a chemical reaction that produces a chromophore. For proline-containing peptides, a common method is the ninhydrin (B49086) assay. While ninhydrin reacts with most primary amines to produce a deep purple color, its reaction with the secondary amine of proline yields a characteristic yellow-orange product at neutral pH or a red chromogen at low pH, which can be quantified by measuring its absorbance, typically around 520 nm. nih.gov This allows for the selective estimation of proline. Quantitative colorimetric assays for proline are sensitive, with a linear range typically between 1-100 nmoles. nih.gov Another approach involves using reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), which acts as a π-acceptor to form colored charge-transfer complexes with amino acids. tsijournals.com

Fluorometric Assays offer superior sensitivity compared to spectrophotometric methods. For peptides like this compound, which are not intrinsically fluorescent, derivatization with a fluorogenic reagent is necessary. This can be achieved by labeling the N-terminal amine with a fluorescent tag such as dansyl chloride or fluorescein.

A particularly innovative approach for studying peptides that can self-assemble, such as collagen-like peptides, is the fluorescence self-quenching assay. rsc.orgresearchgate.net In this method, a peptide is labeled with a fluorescent dye. When the peptides are in a monomeric state or unfolded, they fluoresce strongly. Upon folding or aggregation into a specific structure (like a triple helix for collagen-like peptides), the dye molecules are brought into close proximity, leading to self-quenching of the fluorescence. rsc.orgresearchgate.net This change in fluorescence intensity can be used to monitor conformational changes, self-assembly, or the interaction of the peptide with other molecules in real-time.

For instance, a study on a FAM-labeled collagen-like peptide demonstrated a significant decrease in fluorescence upon forming a homotrimer structure at 4°C. researchgate.net The fluorescence could be restored by heating, which caused the trimer to dissociate into monomers. This principle could be applied to study the conformational dynamics of this compound.

| Condition | Description | Relative Fluorescence Intensity (a.u.) |

|---|---|---|

| A-1 | Peptide solution incubated at 4°C (promotes folding/assembly) | ~150,000 |

| A-2 | Peptide solution heated to 70°C for 20 min (promotes unfolding) | ~600,000 |

| A-3 | Peptide solution re-equilibrated at 4°C (promotes refolding) | ~175,000 |

This data illustrates that the fluorescence intensity is highly dependent on the conformational state of the peptide, providing a sensitive probe for its structural dynamics. Such an assay could be invaluable for screening conditions or molecules that affect the conformation or aggregation state of this compound.

Theoretical and Computational Studies of L Alanyl L Prolylglycyl L Proline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of L-Alanyl-L-prolylglycyl-L-proline. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons within the molecule and its propensity to engage in chemical reactions.

Key areas of investigation include:

Molecular Orbital Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the peptide. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps provide a visual representation of the electrostatic potential on the molecule's surface. They are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the peptide's conformation and interactions with other molecules.

Chemical Reactivity Descriptors: Various descriptors, such as hardness, softness, and electronegativity, can be calculated to quantify the peptide's reactivity. These parameters offer a more nuanced understanding of its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of this compound, revealing its conformational flexibility and behavior over time. These simulations solve Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, typically water.

Key insights from MD simulations include:

Conformational Landscape: MD simulations can explore the vast conformational space available to the peptide, identifying the most stable and frequently occurring structures. The presence of two proline residues can introduce significant conformational constraints and promote specific secondary structures like polyproline II (PPII) helices.

Flexibility and Dynamics: The simulations quantify the flexibility of different parts of the peptide chain. The proline rings have a characteristic puckering motion that can be analyzed. The dynamics of the peptide backbone and side chains are crucial for its biological function and interactions.

Thermodynamic Properties: From the simulation trajectories, various thermodynamic properties, such as free energy landscapes, can be calculated to understand the relative stability of different conformations.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Specific force fields like AMBER or CHARMM are chosen to accurately represent the interactions within the peptide and with water. |

| Simulation Time | The total time the simulation is run. | Longer simulation times (nanoseconds to microseconds) are necessary to adequately sample the conformational space of a flexible peptide. |

| Temperature and Pressure | Controlled to mimic physiological or experimental conditions. | Maintained at constant values to ensure the simulation represents a specific thermodynamic ensemble. |

| Solvent Model | The representation of the solvent molecules. | Explicit water models like TIP3P are commonly used to accurately capture solvent effects. |

In Silico Prediction of this compound Interactions and Functional Activities

In silico methods are computational techniques used to predict the interactions of this compound with other molecules and to infer its potential functional activities. These approaches are particularly valuable for screening potential binding partners and for generating hypotheses about the peptide's biological role.

Key predictive approaches include:

Protein-Peptide Docking: If a potential protein target for the peptide is known or hypothesized, docking algorithms can predict the most likely binding mode and affinity. This involves sampling a large number of possible orientations and conformations of the peptide within the protein's binding site.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are responsible for a molecule's biological activity. A pharmacophore model for this compound can be used to search for other molecules with similar properties.

Quantitative Structure-Activity Relationship (QSAR): While more commonly used for series of analogs, QSAR principles can be applied to understand how variations in the peptide's structure might affect its activity.

Machine Learning Approaches: Modern machine learning models, trained on large datasets of peptide-protein interactions, can be used to predict the likelihood of this compound binding to specific protein targets.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) modeling is a crucial computational technique for understanding how changes in the chemical structure of this compound analogs affect their biological activity. By systematically modifying the peptide's sequence and observing the resulting changes in activity, researchers can build predictive models that guide the design of more potent and selective molecules.

Key aspects of SAR modeling for this peptide's analogs include:

Analog Design: A library of analogs is created by making specific modifications to the parent peptide. This could involve substituting one or more amino acids, altering the stereochemistry, or introducing non-natural amino acids.

Activity Measurement: The biological activity of each analog is determined through experimental assays.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the observed biological activity.

Model Validation: The predictive power of the SAR model is rigorously tested using internal and external validation techniques.

The presence of proline residues in the parent peptide is a key consideration in SAR studies, as their rigid structure significantly influences the peptide's conformation.

De Novo Design Principles Inspired by the this compound Scaffold

De novo peptide design aims to create novel peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. The this compound sequence, with its specific arrangement of amino acids, can serve as a valuable scaffold or starting point for such design efforts.

Key design principles that can be derived from this scaffold include:

Inducing Specific Secondary Structures: The high proline content can be utilized to promote the formation of specific secondary structures, such as the polyproline II (PPII) helix. The PPII helix is a left-handed helix that is important in many protein-protein interactions.

Scaffold for Functional Motifs: The this compound sequence can be used as a stable framework onto which functional motifs, such as binding epitopes or catalytic residues, can be grafted.

Modulating Solubility and Stability: The choice of amino acids in the sequence can be used to fine-tune the solubility and proteolytic stability of the designed peptide.

Computational Ligand-Target Docking and Binding Free Energy Calculations

Computational docking and binding free energy calculations are powerful tools for predicting and quantifying the interaction between this compound (the ligand) and its potential biological targets. These methods are essential for understanding the molecular basis of the peptide's activity and for guiding the design of improved binders.

The process typically involves two main steps:

Molecular Docking: This step predicts the preferred orientation and conformation of the peptide when bound to its target protein. Docking algorithms use scoring functions to rank the different binding poses, with the top-ranked poses representing the most likely binding modes.

Binding Free Energy Calculations: Once a binding pose has been identified, more rigorous methods can be used to calculate the binding free energy (ΔGbind), which is a measure of the binding affinity. Lower (more negative) binding free energies indicate a stronger interaction.

| Method | Description | Accuracy | Computational Cost |

|---|---|---|---|

| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | Combines molecular mechanics energy calculations with a continuum solvent model to estimate the binding free energy. | Moderate | Moderate |

| Molecular Mechanics/Generalized Born Surface Area (MM/GBSA |

Advanced Research Applications and Future Directions for L Alanyl L Prolylglycyl L Proline

Utilization as a Biochemical Probe in Mechanistic Studies

Currently, there is a lack of specific studies detailing the use of L-Alanyl-L-prolylglycyl-L-proline as a biochemical probe for elucidating biological mechanisms. Peptides used as probes are typically designed to interact with specific enzymes or receptors to investigate their function. The proline-rich nature of this peptide suggests a potential for interaction with proline-recognizing domains, but dedicated research to validate and characterize such interactions is not yet available.

Integration into Peptide Libraries for High-Throughput Screening in Basic Research

High-throughput screening (HTS) of peptide libraries is a powerful method for discovering new biologically active molecules. polarispeptides.com These libraries can contain thousands to millions of different peptide sequences. nih.gov While synthetic peptide libraries are widely used in research, there is no specific mention in the current scientific literature of this compound being a featured component of existing libraries for HTS in basic research. The inclusion of specific peptide sequences in a library is typically driven by a particular research hypothesis or goal, and this tetrapeptide has not yet emerged as a focus for such screening endeavors.

Table 1: General Composition of a High-Throughput Screening Peptide Library

| Feature | Description |

| Library Size | Can range from thousands to billions of unique peptide sequences. |

| Peptide Length | Typically varies from short dipeptides to longer chains of 15-20 amino acids. |

| Composition | Can be random sequences or designed based on known protein-protein interactions or structural motifs. |

| Format | Often immobilized on solid supports like beads or chips, or used in solution-phase assays. |

Development of this compound-Based Research Tools and Assays

The development of research tools and assays based on a specific peptide requires a clear understanding of its biological activity or binding partners. As the specific biological targets of this compound are not well-defined, the development of dedicated research tools and assays has not been a significant area of investigation. Future research would first need to identify a specific interaction or effect of this tetrapeptide to warrant the creation of such tools.

Prospects for Bioengineering and Biotechnological Applications (non-clinical)

The field of bioengineering can utilize peptides for various non-clinical applications, such as in the development of new biomaterials or as components in biosensors. The repetitive proline residues in this compound could theoretically impart specific structural properties, such as rigidity or the ability to form particular secondary structures, which might be of interest in materials science. However, specific research into the bioengineering and non-clinical biotechnological applications of this tetrapeptide is currently not found in the scientific literature. The biotechnological production of amino acids and peptides is an active area of research, often employing metabolically engineered microorganisms. nih.gov

Emerging Research Areas and Unexplored Facets of this compound

The primary unexplored facet of this compound is its fundamental biological activity. Future research would need to begin with foundational studies to determine if this tetrapeptide has any significant biological effects. Potential areas of investigation could include its stability in biological fluids, its ability to be transported across cell membranes, and its interaction with specific cellular components. The dipeptide L-Alanyl-L-proline has been identified as a metabolite, suggesting that smaller fragments of the tetrapeptide exist in biological systems. nih.gov Understanding the metabolic fate of this compound could be a starting point for future research.

Table 2: Potential Future Research Questions for this compound

| Research Area | Key Question |

| Biochemical Activity | Does this tetrapeptide exhibit any enzymatic inhibitory or receptor binding activity? |

| Structural Biology | What is the three-dimensional structure of this peptide in solution and does it self-assemble? |

| Cellular Biology | Can this peptide be actively transported into cells and what are its intracellular targets? |

| Metabolomics | Is this tetrapeptide a naturally occurring metabolite and what are its degradation pathways? |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing L-Alanyl-L-prolylglycyl-L-proline, and how do reaction conditions influence yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain. Critical parameters include:

- Coupling agents : HBTU/HOBt or DIC/Oxyma for activating carboxyl groups.

- Deprotection conditions : 20% piperidine in DMF for Fmoc removal.

- Resin cleavage : TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide.

Yield optimization requires monitoring coupling efficiency via Kaiser tests and adjusting molar ratios of reagents .

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with gradient elution (0.1% TFA in H2O/acetonitrile) to assess purity.

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion).

- Circular dichroism (CD) : To probe secondary structure in solution.

Discrepancies in purity (>95% threshold) should prompt re-purification or optimization of synthesis steps .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Cell-based assays : Measure effects on proliferation (MTT assay) or apoptosis (Annexin V staining) in relevant cell lines.

- Enzyme inhibition studies : Use fluorogenic substrates to test interactions with proteases (e.g., MMPs).

Include positive/negative controls and validate results across ≥3 independent replicates to minimize variability .

Q. What are the stability considerations for this compound under physiological conditions?

- Methodological Answer :

- pH stability : Incubate peptide in buffers (pH 2–8) and analyze degradation via HPLC.

- Serum stability : Test resistance to proteases by incubating in fetal bovine serum (37°C, 24 hrs).

Stability data should guide storage conditions (e.g., lyophilization at -80°C) and dosing intervals in experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Replicate experimental protocols : Standardize cell lines, assay conditions, and peptide batches.

- Analytical validation : Confirm peptide integrity post-experiment via MS to rule out degradation.

- Meta-analysis : Compare dose-response curves and statistical methods (e.g., IC50 calculations) across studies.

Contradictions may arise from impurities, solvent effects, or cell-specific responses .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer :

- Coupling optimization : Use double couplings for sterically hindered residues (e.g., proline).

- Microwave-assisted SPPS : Reduces reaction time and improves yields for problematic sequences.

- Side-chain protection : Select orthogonal protecting groups (e.g., Trt for histidine) to prevent aggregation.

Document reaction parameters in detail to enable reproducibility .

Q. How should researchers design in vivo studies to evaluate the therapeutic potential of this compound?

- Methodological Answer :

- Animal models : Select species/strains with relevant pathophysiology (e.g., murine inflammation models).

- Dosing regimen : Conduct pharmacokinetic studies (plasma half-life, biodistribution) to determine optimal routes (IV vs. oral).

- Endpoint analysis : Use immunohistochemistry or RNA-seq to correlate peptide exposure with biomarker changes.

Adhere to NIH guidelines for preclinical reporting to ensure ethical and methodological rigor .

Q. What computational approaches predict the interaction of this compound with target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., collagen-binding domains).

- MD simulations : Analyze stability of peptide-protein complexes in explicit solvent (100-ns trajectories).

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Presentation Guidelines

| Parameter | Recommended Technique | Validation Criteria |

|---|---|---|

| Purity | HPLC (≥95% peak area) | Match retention time to standard |

| Molecular Weight | ESI-MS (≤0.1 Da error) | Compare to theoretical [M+H]+ |

| Biological Activity | IC50 ± SEM (n=3) | Dose-response curve R² > 0.95 |

| Stability | Half-life (hours) in serum | Degradation <10% at 24 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.